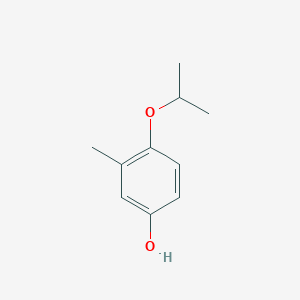![molecular formula C16H9Cl2N5O2 B2930367 N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 896373-08-3](/img/structure/B2930367.png)
N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .
Synthesis Analysis
Quinazolinones, oxidized quinazolines, are synthesized using various methods. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of quinazoline derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, in Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate are chosen as substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary significantly depending on their specific structure. Factors such as lipophilicity can influence their ability to penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
A significant application of compounds structurally related to N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide lies in their potent antimicrobial and antifungal activities. Research has shown that derivatives of 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline carboxamides, exhibit moderate to good activities against a range of pathogens. For instance, certain compounds have demonstrated potent antibacterial effects against Staphylococcus aureus and significant activity against pathogenic yeast Candida albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Synthesis and Heterocyclic Chemistry
The synthetic pathways involving partially hydrogenated triazoloquinazolines offer a rich field of study in heterocyclic chemistry. These compounds, through reactions with chlorocarboxylic acid chlorides, enable the formation of various amides and lead to the synthesis of novel polycondensed heterocycles. This not only expands the chemical space of triazoloquinazolines but also provides a foundation for further exploration of their biological activities (Chernyshev et al., 2014).
H1-Antihistaminic Activity
The structural motif of triazoloquinazolines has been explored for its H1-antihistaminic activity, with certain derivatives showing promise as new therapeutic agents. These compounds, through careful design and synthesis, have been tested and shown to possess comparable, if not superior, efficacy to standard drugs in preventing histamine-induced bronchoconstriction, with minimal sedative effects. This indicates their potential application in treating allergic conditions with reduced side effects (Gobinath et al., 2015).
Antibacterial Evaluation
Further studies on benzotriazines, which share a similar heterocyclic core with triazoloquinazolines, have demonstrated their antibacterial potency. Through the incorporation of various substituents, these compounds have shown good antibacterial activities, underscoring the importance of the triazoloquinazoline scaffold in developing new antibacterial agents (Gineinah, 2001).
Computer-Aided Drug Design
The combination of synthetic chemistry and computational predictions has been employed to explore the potential biological activities of triazoloquinazoline derivatives. Through computer-aided design, compounds with predicted antineurotic activities have been synthesized and identified as potential treatments for neurological disorders, including male reproductive and erectile dysfunctions. This approach highlights the integration of computational tools in the drug discovery process, optimizing the search for compounds with specific biological activities (Danylchenko et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-10-6-5-8(7-11(10)18)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUFUHLUHQQQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2930284.png)
![(2E)-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2930286.png)
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
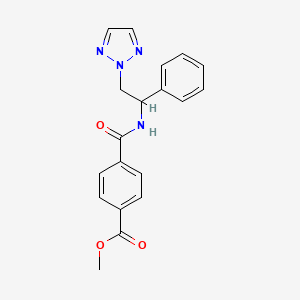
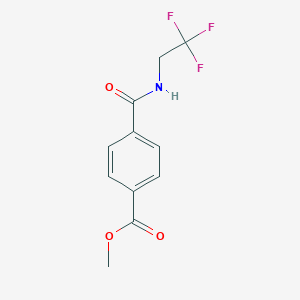
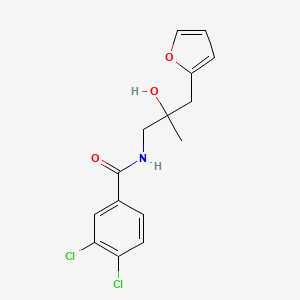
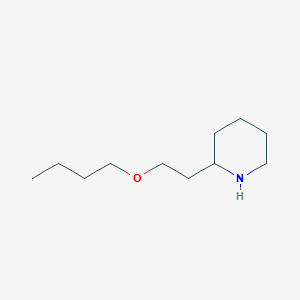
![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)


